
3-Chinolylmethanamin
Übersicht
Beschreibung
Quinolin-3-ylmethanamine, also known as 3-quinolinylmethanamine, is a compound with the linear formula C10H10N2 . It is used for research and development purposes .
Synthesis Analysis
The synthesis of Quinolin-3-ylmethanamine involves the reaction of 3-quinolinecarboxaldehyde with methoxylamine hydrochloride in the presence of pyridine and ethanol . The crude oxime is then dissolved in trifluoroacetic acid and treated with zinc powder . After several hours of stirring, the mixture is poured into water, made basic with NaOH, and the amine is extracted into ether .
Molecular Structure Analysis
The InChI code for Quinolin-3-ylmethanamine is 1S/C10H10N2/c11-6-8-5-9-3-1-2-4-10(9)12-7-8/h1-5,7H,6,11H2 . This indicates that the molecule consists of a quinoline ring attached to a methanamine group.
Physical And Chemical Properties Analysis
Quinolin-3-ylmethanamine has a molecular weight of 158.2 . It is a solid at room temperature . The compound has a melting point of 225-230°C .
Wissenschaftliche Forschungsanwendungen
3-Chinolylmethanamin: Eine umfassende Analyse wissenschaftlicher Forschungsanwendungen
Antimalaria-Anwendungen: Chinolinderivate, einschließlich this compound, waren grundlegend für die Synthese von Antimalariamitteln. Verbindungen mit einem Chinolinkern werden zur Herstellung von Medikamenten wie Chloroquin, Pyrimethamin und Mefloquin verwendet, die im Kampf gegen Malaria von entscheidender Bedeutung sind .
Antitumoreigenschaften: Untersuchungen haben gezeigt, dass Chinolinverbindungen vielversprechende Antitumoraktivitäten aufweisen. Die Chinolinstruktur wird auf ihr Potenzial bei der Entwicklung neuer Therapeutika untersucht, die auf verschiedene Krebsformen abzielen .
Anti-mikrobielle Wirkungen: Chinolinderivate werden auf ihre breiten antimikrobiellen Eigenschaften untersucht. Dies umfasst potenzielle Behandlungen für bakterielle, Pilz- und Virusinfektionen, wobei der Schwerpunkt in letzter Zeit auf Inhibitoren des SARS-CoV-2-Virus (COVID-19) liegt .
Anti-Alzheimer-Krankheit: Die kognitiven Beeinträchtigungen, die mit der Alzheimer-Krankheit verbunden sind, können durch Chinolinderivate behandelt werden. Studien deuten auf ihre Rolle bei der Entwicklung von Anti-Alzheimer-Wirkstoffen hin .
Antidiabetische Aktivität: this compound ist Teil der laufenden Forschung zu Antidiabetika. Seine Derivate werden auf ihre Wirksamkeit bei der Behandlung von Diabetes durch verschiedene Mechanismen untersucht .
Entzündungshemmende Anwendungen: Die entzündungshemmenden Eigenschaften von Chinolinderivaten machen sie zu Kandidaten für die Behandlung von entzündlichen Erkrankungen. Ihre Wirksamkeit bei der Reduzierung von Entzündungen ist ein zentrales Forschungsgebiet .
Antituberkulose-Potenzial: Angesichts der globalen Herausforderung, die die Tuberkulose darstellt, werden Chinolinverbindungen auf ihre Antituberkuloseaktivität untersucht, um wirksamere Behandlungen zu entwickeln .
Antioxidative Fähigkeiten: Oxidativer Stress trägt zu zahlreichen Krankheiten bei, und Chinolinderivate wie this compound werden auf ihre antioxidativen Eigenschaften untersucht, um diesem Problem entgegenzuwirken .
Safety and Hazards
Quinolin-3-ylmethanamine is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, in contact with skin, or if inhaled . It can also cause skin and eye irritation . Therefore, it is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wash thoroughly after handling .
Wirkmechanismus
Target of Action
Quinolin-3-ylmethanamine, like other quinoline derivatives, primarily targets bacterial enzymes . These enzymes include DNA gyrase and DNA topoisomerase IV , which play crucial roles in bacterial DNA replication, transcription, and repair .
Mode of Action
Quinolin-3-ylmethanamine interacts with its targets by stabilizing a covalent enzyme-DNA complex in which the DNA is cleaved in both strands . This interaction disrupts the normal functioning of the bacterial enzymes, leading to cell death .
Biochemical Pathways
The action of Quinolin-3-ylmethanamine affects the biochemical pathways associated with DNA replication and repair in bacteria . By inhibiting DNA gyrase and DNA topoisomerase IV, Quinolin-3-ylmethanamine prevents the unwinding of bacterial DNA, thereby halting DNA replication and transcription .
Result of Action
The molecular and cellular effects of Quinolin-3-ylmethanamine’s action include the disruption of bacterial DNA replication and transcription, leading to cell death . This makes Quinolin-3-ylmethanamine an effective antimicrobial agent .
Biochemische Analyse
Biochemical Properties
Quinoline derivatives have been known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, depending on the specific structure of the quinoline derivative and the biomolecule it interacts with.
Cellular Effects
Quinoline derivatives have been shown to have various effects on cells, including influencing cell function, impacting cell signaling pathways, altering gene expression, and affecting cellular metabolism .
Molecular Mechanism
Quinoline derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of Quinolin-3-ylmethanamine at different dosages in animal models have not been extensively studied. It is common for the effects of chemical compounds to vary with dosage, with potential threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
Quinoline derivatives are known to interact with various enzymes and cofactors and can have effects on metabolic flux or metabolite levels .
Transport and Distribution
Chemical compounds can be transported and distributed within cells and tissues through various mechanisms, potentially involving transporters or binding proteins .
Subcellular Localization
Chemical compounds can be directed to specific compartments or organelles within cells through various mechanisms, potentially involving targeting signals or post-translational modifications .
Eigenschaften
IUPAC Name |
quinolin-3-ylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c11-6-8-5-9-3-1-2-4-10(9)12-7-8/h1-5,7H,6,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKKZSJQQRIGUIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60424324 | |
| Record name | quinolin-3-ylmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60424324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7521-70-2 | |
| Record name | quinolin-3-ylmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60424324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Ethoxyimidazo[1,2-a]pyridine](/img/structure/B1588449.png)


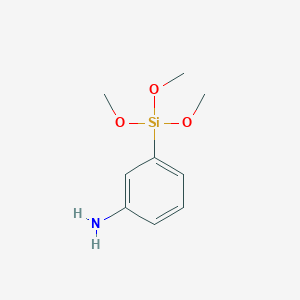

![[6]-Gingerdiol 3,5-diacetate](/img/structure/B1588459.png)
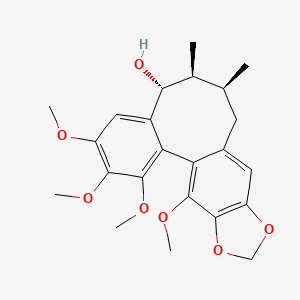
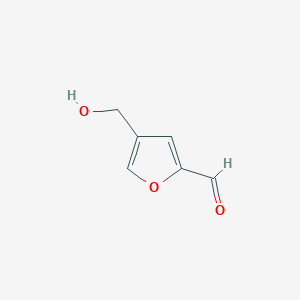
![3-(6-Nitrobenzo[d][1,3]dioxol-5-yl)acrylic acid](/img/structure/B1588462.png)
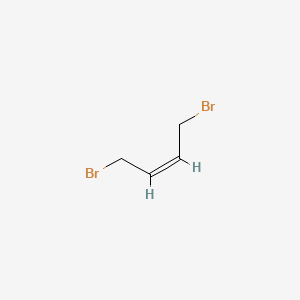

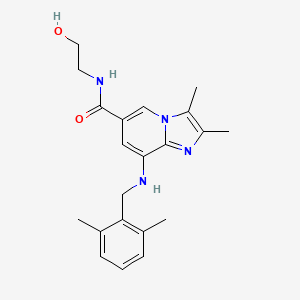
![N-[(E)-(9-methylpyren-1-yl)methylideneamino]-N-phenylaniline](/img/no-structure.png)

